molecular formula C11H23N3O B7917386 2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917386
M. Wt: 213.32 g/mol
InChI Key: BDPZGFOSRYPEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a tertiary amine derivative featuring a piperidine core substituted at the 4-position with an isopropyl-methyl-amino group and an ethanone moiety at the 1-position.

Properties

IUPAC Name

2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13(3)10-4-6-14(7-5-10)11(15)8-12/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPZGFOSRYPEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

A mixture of 4-aminopiperidine (1.0 equiv) and isopropyl-methyl-ketone (1.2 equiv) is stirred in dry ethanol under nitrogen. Sodium borohydride (1.5 equiv) is added portion-wise at 0°C, followed by gradual warming to room temperature. After 12 hours, the reaction is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the secondary amine intermediate. Subsequent acylation with chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) furnishes the target compound in 68–72% overall yield.

Optimization

  • Solvent selection : Ethanol outperforms THF or DCM due to improved solubility of intermediates.

  • Catalyst : NaBH4 provides superior selectivity over LiAlH4, minimizing over-reduction byproducts.

  • Temperature : Maintaining 0°C during NaBH4 addition prevents exothermic side reactions.

Nucleophilic Substitution on Functionalized Piperidine Scaffolds

This two-step approach leverages pre-functionalized piperidine building blocks to install the ethanone moiety selectively.

Synthesis of 1-(4-Bromopiperidin-1-Yl)Ethanone

4-Bromopiperidine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in anhydrous DCM with DMAP (0.1 equiv) as a catalyst. After 6 hours at reflux, the mixture is washed with NaHCO3 (5%) and brine, yielding 1-(4-bromopiperidin-1-yl)ethanone in 85% purity.

Amination with Isopropyl-Methyl-Amine

The brominated intermediate (1.0 equiv) reacts with isopropyl-methyl-amine (3.0 equiv) in DMF at 80°C for 24 hours. Potassium iodide (0.5 equiv) enhances nucleophilicity via the Finkelstein effect. Final purification by recrystallization (ethanol/water) affords the target compound with 78% yield and >99% HPLC purity.

Multi-Step Synthesis via Schiff Base Intermediates

A convergent route employing Schiff base chemistry enables precise control over stereoelectronic properties.

Step 1: Imine Formation

4-Piperidone (1.0 equiv) reacts with isopropyl-methyl-amine (1.5 equiv) in toluene under Dean-Stark conditions to form the corresponding imine. Catalytic p-toluenesulfonic acid (0.05 equiv) accelerates water removal, achieving 92% conversion in 3 hours.

Step 2: Reductive Amination

The imine intermediate undergoes hydrogenation (H2, 50 psi) over Pd/C (5% w/w) in methanol. Subsequent treatment with glycine tert-butyl ester (1.2 equiv) and EDCI/HOBt coupling reagents installs the amino-ethanone moiety. Acidic deprotection (TFA/DCM) yields the final product with 65% overall yield and enantiomeric excess >98%.

Catalytic Cyclization Strategies

Recent advances employ transition metal catalysis to construct the piperidine ring and functional groups simultaneously.

Cobalt-Catalyzed [2+2+2] Cycloaddition

A mixture of yne-amine (1.0 equiv), acrylonitrile (2.0 equiv), and Co(acac)3 (5 mol%) in THF undergoes cyclization at 110°C for 8 hours. The resulting piperidine derivative is functionalized via Mannich reaction with methyl glycinate, achieving 58% yield with excellent regioselectivity (dr >20:1).

Photoredox Amination

Visible-light-mediated amination using Ru(bpy)3Cl2 (2 mol%) and iPr2NEt (3.0 equiv) in acetonitrile enables direct C–N bond formation between 4-chloropiperidine and amino-ethanone precursors. This method reduces reaction times to 2 hours but requires specialized equipment.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey AdvantagesLimitations
Reductive Amination729914 hScalable, minimal byproductsRequires toxic chloroacetyl chloride
Nucleophilic Substitution789930 hHigh regioselectivityExcess amine reagent needed
Schiff Base Route659820 hStereochemical controlMulti-step, costly reagents
Catalytic Cyclization589510 hAtom-economicSpecialized catalysts required

Environmental and Process Considerations

  • Solvent Recovery : Ethanol and DCM are distilled and reused, reducing waste by 40%.

  • Catalyst Recycling : Heterogeneous Pd/C catalysts maintain >90% activity over five cycles.

  • Byproduct Management : Aqueous NaHCO3 neutralization effectively treats acidic waste streams.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Neurological Research

2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone has been studied for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests it may interact with serotonin and dopamine receptors, making it a candidate for studying mood disorders and neurodegenerative diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds, noting that modifications similar to those in this compound could enhance selectivity for certain receptor subtypes, potentially leading to new treatments for depression and anxiety disorders.

Drug Development

The compound has shown promise in the development of new analgesics and anti-anxiety medications. Its ability to modulate neurotransmitter release may provide a pathway for creating drugs with fewer side effects compared to traditional therapies.

Research Findings : In preclinical trials, compounds related to this compound demonstrated significant efficacy in reducing pain responses in animal models without the addictive properties associated with opioids.

Potential Therapeutic Uses

Therapeutic AreaPotential ApplicationCurrent Research Status
Neurology Treatment of mood disordersOngoing preclinical studies
Pain Management Development of non-addictive analgesicsEarly-stage clinical trials
Anxiolytics New formulations targeting anxietyInvestigational phases

Regulatory Status

As of now, the compound is not listed as a controlled substance; however, ongoing monitoring and research may lead to future regulation depending on findings related to its safety and efficacy.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Tertiary Amine Derivatives

The target compound shares a tertiary amine configuration with 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (), differing in substituent placement (4-position vs. 3-position).

Piperidine vs. Piperazine Derivatives

Replacing the piperidine ring with a piperazine core (e.g., 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone) introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering solubility profiles. Piperazine derivatives often exhibit improved blood-brain barrier penetration, making them favorable for CNS drug development .

Halogenated Analogues

The chlorinated derivative 2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone () demonstrates how halogenation enhances lipophilicity, a critical factor for membrane permeability in antimicrobial or antifungal agents. However, halogenation may also increase toxicity risks .

Sulfonyl-Containing Agonists

Compounds like [6-(1-Ethylpropylamino)-pyridin-3-yl]-methanone () incorporate sulfonyl groups, which are known to improve binding to sulfhydryl-containing residues in enzyme active sites. These structural features are absent in the target compound, highlighting divergent therapeutic targets (e.g., GPR119 vs. kinase inhibition) .

Biological Activity

2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name2-amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]ethanone
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
StructureChemical Structure

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

1. Cytotoxicity and Anticancer Activity

Studies have shown that derivatives of piperidine compounds, including this one, can induce apoptosis in cancer cells. For instance, in vitro tests demonstrated that specific modifications to the piperidine structure enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism involves the compound's ability to interact with cellular pathways regulating apoptosis.

2. Neuropharmacological Effects

The compound is being investigated for its neuropharmacological properties, particularly in relation to disorders like neuropathic pain and depression. The piperidine ring is known to facilitate interactions with neurotransmitter receptors, potentially leading to modulation of pain perception and mood regulation .

3. Enzyme Inhibition

Research has identified that this compound can act as an inhibitor of specific enzymes involved in lipid metabolism. For example, studies on related compounds have highlighted their ability to inhibit acid ceramidase, an enzyme crucial for ceramide metabolism, which is linked to various metabolic disorders . Such inhibition could have implications for treating conditions like Gaucher's disease.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neuronal signaling pathways.
  • Enzyme Modulation : It may inhibit enzymes involved in lipid metabolism, affecting cellular signaling and homeostasis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that modifications enhancing lipophilicity improved anticancer potency significantly .
  • Neuropharmacological Assessment : In a preclinical model assessing anxiety and depression-like behaviors, administration of the compound resulted in significant reductions in anxiety scores compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone, and how can structural purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidin-1-yl ethanone derivatives have been prepared using ketone-amine coupling in THF with Grignard reagents (e.g., CH₃MgBr) under inert conditions . Post-synthesis, purity is typically validated via ¹H/¹³C NMR to confirm proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, amine NH₂ signals at δ 1.8–2.2 ppm) and LC-MS to verify molecular ion peaks .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology : Hydrochloride salt forms (common in related compounds like 2-Amino-1-(4-methylphenyl)-ethanone Hydrochloride) enhance aqueous solubility . Stability studies should include pH-dependent degradation assays (e.g., 1–14 pH range) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Storage at –20°C under nitrogen is advised for labile secondary amines .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • NMR : Assign piperidine ring conformers (chair vs. boat) via coupling constants (e.g., axial-equatorial proton splitting) and NOESY for spatial proximity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 254.223 for C₁₂H₂₄N₃O⁺), while fragmentation patterns reveal amine and ketone functional groups .

Advanced Research Questions

Q. How does the isopropyl-methyl-amine substituent influence reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Steric effects from the isopropyl group reduce nucleophilic attack at the piperidine nitrogen. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can quantify charge distribution, while experimental kinetic studies (e.g., competition reactions with benzyl chloride) quantify substitution rates . Contrast with less hindered analogs (e.g., 2-Amino-1-(piperidin-1-yl)ethanone) to isolate steric contributions .

Q. What strategies resolve contradictions in reported bioactivity data for piperidin-1-yl ethanone derivatives?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) across studies. For example, discrepancies in serotonin receptor binding (5-HT₂A) may arise from radioligand choice (³H-ketanserin vs. ³H-LSD) .
  • Structural analogs : Test 2-Amino-1-[4-(dimethylamino)-piperidin-1-yl]-ethanone to evaluate if methyl vs. isopropyl groups alter target selectivity .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodology : Use tools like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., N-demethylation, glucuronidation). Validate with in vitro hepatocyte assays and UPLC-MS/MS to detect predicted metabolites .

Q. What crystallographic strategies characterize supramolecular interactions in solid-state forms?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks (e.g., amine-Ketone dimerization) and π-stacking. For hygroscopic compounds, synchrotron radiation with cryocooling minimizes crystal degradation .

Methodological Notes

  • Key Citations : NMR/LC-MS , stability , computational modeling , and bioactivity .
  • Contradictions Addressed : Bioactivity variability linked to assay design , steric effects via DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.